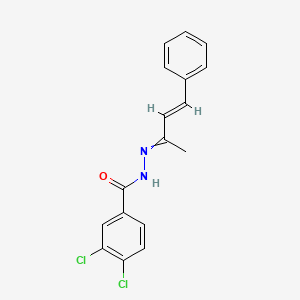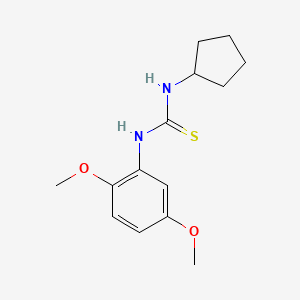![molecular formula C19H14N2O3 B5866959 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)
1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone, also known as EKI-785, is a small molecule inhibitor that has been used in scientific research to study various biological processes. This compound has gained attention due to its potential applications in cancer treatment and other diseases.
作用機序
The mechanism of action of 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone involves the inhibition of EGFR and HER2 activity through the binding of the compound to the ATP-binding site of the receptors. This binding prevents the receptors from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits the activity of EGFR and HER2, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In animal studies, this compound has been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone in lab experiments is its specificity for EGFR and HER2 receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the low yield of this compound can make it expensive and time-consuming to synthesize.
将来の方向性
There are several future directions for research involving 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone. One area of research is the development of more potent and selective inhibitors of EGFR and HER2 receptors. Another area of research is the investigation of the role of this compound in other diseases such as Alzheimer's disease. In addition, the use of this compound in combination with other drugs for cancer treatment is an area of active research. Finally, the development of new synthetic methods for this compound with higher yields and improved solubility is also an area of future research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention for its potential applications in cancer treatment and other diseases. The synthesis of this compound involves a series of chemical reactions starting from commercially available starting materials. This compound has been shown to inhibit the activity of EGFR and HER2 receptors, leading to the inhibition of cell proliferation and induction of apoptosis. While this compound has several advantages for use in lab experiments, its low solubility and low yield are limitations. There are several future directions for research involving this compound, including the development of more potent and selective inhibitors and investigation of its role in other diseases.
合成法
The synthesis of 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone involves a series of chemical reactions starting from commercially available starting materials. The first step is the synthesis of 5-acetyl-2-furylamine, which is then reacted with 2-bromoacetophenone to form 1-(2-bromoacetyl)-5-acetyl-2-furylamine. This intermediate is then reacted with 2-aminomethyl-3-isoquinolinecarbonitrile to form this compound. The final product is obtained through purification using column chromatography. The overall yield of this compound is around 10%.
科学的研究の応用
1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been used in various scientific research studies to investigate its potential applications in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), which are overexpressed in many types of cancer. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition to cancer treatment, this compound has also been studied for its potential applications in other diseases such as Alzheimer's disease.
特性
IUPAC Name |
1-[5-(3-acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-11(22)15-7-8-16(24-15)17-18(12(2)23)21-10-9-13-5-3-4-6-14(13)19(21)20-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVXSLRIIAXFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)

![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)
![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)

![N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5866970.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5866974.png)
